Ésteres de tiofenol

Thiophenol esters are a class of organic compounds derived from thiophenol, typically through esterification with alcohols or carboxylic acids. These materials exhibit unique chemical and physical properties due to the presence of both phenolic and thioether functionalities. They are often used in various applications, including pharmaceuticals, pesticides, and specialty chemicals.

Structurally, thiophenol esters feature a central thiophene ring with one or more carboxylic acid groups esterified at different positions. This structure provides them with potential reactivity for further chemical modifications and versatile functionalities. The presence of sulfur in the thioether moiety confers unique properties such as antioxidant activity, which can be advantageous in certain industrial applications.

In pharmaceuticals, thiophenol esters may serve as intermediates or active ingredients due to their structural diversity and bioavailability. They are also utilized in agriculture for their pesticidal properties, often targeting specific insect pests effectively while minimizing environmental impact. Additionally, these compounds find use in the synthesis of novel materials with enhanced mechanical and thermal stability.

Overall, thiophenol esters represent a promising class of chemicals that can be tailored to meet diverse industrial needs through careful design and formulation.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

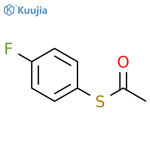

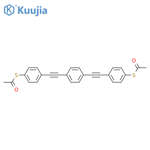

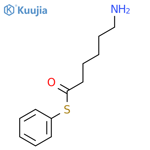

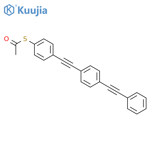

|

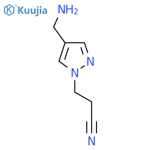

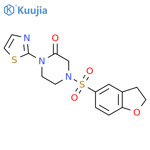

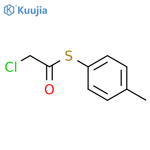

S-4-iso-Butylphenylthioacetate | 1378864-61-9 | C12H16OS |

|

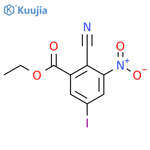

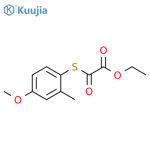

ETHYL 2-((4-METHOXY-2-METHYLPHENYL)THIO)-2-OXOACETATE | 1443353-64-7 | C12H14O4S |

|

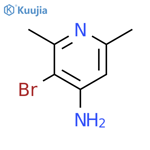

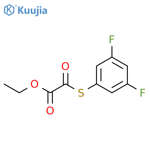

ETHYL 2-((3,5-DIFLUOROPHENYL)THIO)-2-OXOACETATE | 1443342-29-7 | C10H8F2O3S |

|

S-4-Fluorophenylthioacetate | 42467-05-0 | C8H7OFS |

|

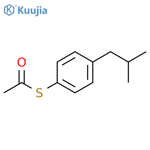

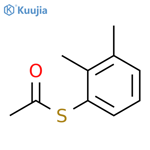

S-PHENYL THIOISOBUTYRATE) | 58443-71-3 | C10H12OS |

|

S,S′-[1,4-Phenylenebis(2,1-ethynediyl-4,1-phenylene)]bis(thioacetate) | 267007-83-0 | C26H18O2S2 |

|

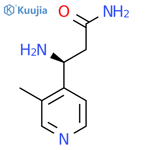

Hexanethioic acid, 6-amino-, S-phenyl ester | 88313-91-1 | C12H17NOS |

|

S-[4-[2-[4-(2-phenylethynyl)phenyl]ethynyl]phenyl] Ethanethioate | 356590-07-3 | C24H16OS |

|

Ethanethioic acid,2-chloro-, S-(4-methylphenyl) ester | 24197-66-8 | C9H9OSCl |

|

S-2,3-Dimethylphenylthioacetate | 1923120-53-9 | C10H12OS |

Literatura relevante

-

1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938

-

Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756

-

Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234

Proveedores recomendados

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Wuhan ChemNorm Biotech Co.,Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados